
Achromobactin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Achromobactin is a natural product found in Dickeya chrysanthemi with data available.
Wissenschaftliche Forschungsanwendungen
Role in Bacterial Virulence and Plant Infection
Achromobactin, a siderophore, plays a crucial role in the virulence of Erwinia chrysanthemi, a phytopathogenic bacterium. It allows the bacterium to acquire iron from plant tissues, aiding in its pathogenicity. This siderophore is synthesized under iron-limited conditions and contributes significantly to bacterial growth and infection in plants (Franza, Mahé, & Expert, 2004).
Insight into Siderophore Biosynthesis
Studies on AcsD, an enzyme involved in achromobactin biosynthesis, have provided valuable insights into siderophore biosynthesis. This understanding is not only crucial for potential therapeutic interventions but also highlights novel enzyme chemistries. AcsD catalyzes the enantioselective citrate desymmetrization, a key step in achromobactin biosynthesis (Schmelz et al., 2009).
Role in Iron Acquisition in Pseudomonas syringae
In Pseudomonas syringae pv. syringae, achromobactin is essential for iron acquisition under iron-limiting conditions. Genetic and biochemical studies have confirmed its production and provided insights into its biosynthetic pathway. This research has implications for understanding the role of siderophores in bacterial survival and virulence (Berti & Thomas, 2009).
Regulation of Achromobactin Biosynthesis
Achromobactin biosynthesis in Pseudomonas syringae pv. syringae is regulated by an extracytoplasmic function (ECF) sigma factor, AcsS. This regulatory mechanism has broader implications for understanding how bacterial cells adapt to varying iron availability, especially in plant-associated lifestyles (Greenwald et al., 2012).
Implications for Antibacterial Therapy
The synthesis of siderophores like achromobactin is a potential target for developing new antibacterial agents. Understanding the synthetic pathways and the role of specific enzymes in siderophore biosynthesis can inform the development of therapies targeting bacterial iron acquisition systems, crucial for their survival and pathogenicity (Gulick, 2009).
Eigenschaften
Produktname |
Achromobactin |
|---|---|
Molekularformel |
C22H29N3O16 |
Molekulargewicht |
591.5 g/mol |
IUPAC-Name |
1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1 |
InChI-Schlüssel |
JIVPNYWQBCSFIL-LUEMEQDGSA-N |
Isomerische SMILES |
C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |
Synonyme |
achromobactin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



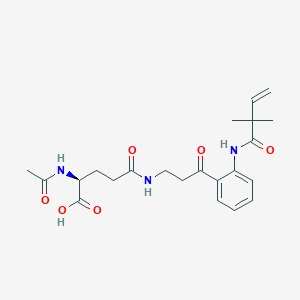
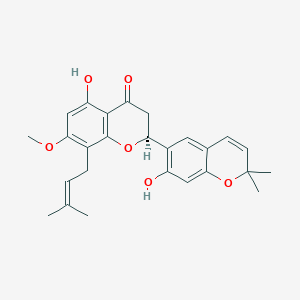
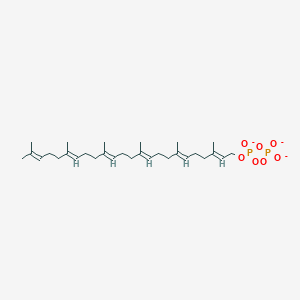
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)


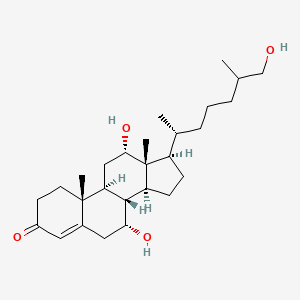
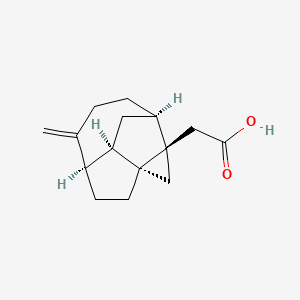
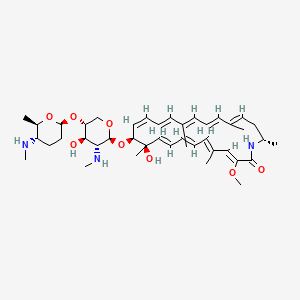
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)
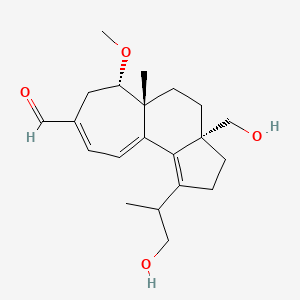
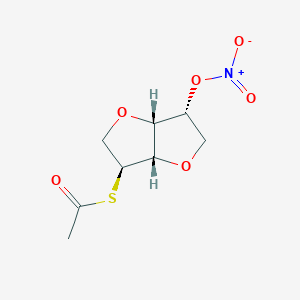
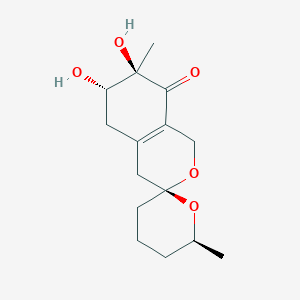
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)